3-(p-Tolyl)azetidine hydrochloride 3-(p-Tolyl)azetidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 7606-36-2
VCID: VC17878614
InChI: InChI=1S/C10H13N.ClH/c1-8-2-4-9(5-3-8)10-6-11-7-10;/h2-5,10-11H,6-7H2,1H3;1H
SMILES:
Molecular Formula: C10H14ClN
Molecular Weight: 183.68 g/mol

3-(p-Tolyl)azetidine hydrochloride

CAS No.: 7606-36-2

Cat. No.: VC17878614

Molecular Formula: C10H14ClN

Molecular Weight: 183.68 g/mol

* For research use only. Not for human or veterinary use.

3-(p-Tolyl)azetidine hydrochloride - 7606-36-2

Specification

CAS No. 7606-36-2
Molecular Formula C10H14ClN
Molecular Weight 183.68 g/mol
IUPAC Name 3-(4-methylphenyl)azetidine;hydrochloride
Standard InChI InChI=1S/C10H13N.ClH/c1-8-2-4-9(5-3-8)10-6-11-7-10;/h2-5,10-11H,6-7H2,1H3;1H
Standard InChI Key BAHSOYSZQWRWHZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2CNC2.Cl

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

3-(p-Tolyl)azetidine hydrochloride consists of an azetidine ring (a saturated four-membered ring with one nitrogen atom) bonded to a p-tolyl group at the 3-position. The hydrochloride salt forms via protonation of the azetidine nitrogen, yielding a chloride counterion. Key structural details include:

PropertyValue
Molecular FormulaC₁₀H₁₄ClN
Molecular Weight183.68 g/mol
IUPAC Name3-(4-methylphenyl)azetidine hydrochloride
SMILESCC1=CC=C(C=C1)C2CNC2.Cl
InChIKeyBZYJWDPMIYLNOX-UHFFFAOYSA-N (base)

The para-methyl group on the aromatic ring enhances lipophilicity, potentially improving membrane permeability in biological systems .

Spectroscopic and Analytical Data

  • NMR: For the free base (3-(p-tolyl)azetidine), 1H^1H NMR (CDCl₃) exhibits signals at δ 7.18 (d, J = 8.0 Hz, 2H) and 7.36 (d, J = 8.2 Hz, 2H) for the aromatic protons, δ 2.35 (s, 3H) for the methyl group, and δ 4.09–4.19 (m, 3H) for the azetidine ring .

  • Mass Spectrometry: The base compound ([M+H]⁺) shows a predicted m/z of 148.11208, with a collision cross-section of 128.5 Ų .

Synthetic Methodologies

Ring-Opening and Functionalization

Azetidines are often synthesized via strain-release reactions or ring-opening of azabicyclo[1.1.0]butanes. For 3-(p-tolyl)azetidine hydrochloride, a two-step approach is typical:

  • Formation of the Azetidine Base:

    • Grignard addition to 3-azetidinone derivatives, followed by reduction, yields 3-arylazetidines. For example, treatment of N-Boc-3-azetidinone with p-tolylmagnesium bromide generates tert-butyl 3-(p-tolyl)azetidine-1-carboxylate, which is subsequently deprotected .

  • Hydrochloride Salt Formation:

    • The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol), followed by crystallization to isolate the hydrochloride salt .

Optimization and Scalability

Patent literature describes large-scale synthesis using:

  • Catalytic Deprotection: Removal of silyl or Boc protecting groups under acidic conditions (e.g., HCl in THF) with yields exceeding 60% .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/ether mixtures ensures high purity .

Reactivity and Functionalization

C–H Activation

The azetidine ring’s strained geometry facilitates regioselective C–H functionalization. Palladium-catalyzed arylation at the C3 position has been demonstrated for analogs, enabling diversification into complex pharmacophores . For example:
Azetidine+Aryl HalidePd(OAc)2,LigandC3-Aryl Azetidine\text{Azetidine} + \text{Aryl Halide} \xrightarrow{\text{Pd(OAc)}_2, \text{Ligand}} \text{C3-Aryl Azetidine}
This method could be adapted for 3-(p-tolyl)azetidine to introduce substituents at the nitrogen or adjacent carbons .

Strain-Release-Driven Reactions

The azetidine ring’s 83° bond angles (vs. 109.5° in pyrrolidine) confer high reactivity. Strain-release strategies, such as anion relay cascades, enable rapid assembly of sp³-rich heterocycles . For instance:
Azetidine+ElectrophileRing-Opened IntermediateFunctionalized Product\text{Azetidine} + \text{Electrophile} \rightarrow \text{Ring-Opened Intermediate} \rightarrow \text{Functionalized Product}

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